methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
Description
Methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate is a complex iridoid glycoside characterized by a cyclopenta[c]pyran core substituted with hydroxyl, hydroxymethyl, and a glycosyl moiety (β-D-glucopyranosyl unit) . It belongs to the class of terpene glycosides, which are widely studied for their structural diversity and bioactivity. The compound has been isolated from plant sources, such as Viburnam cylindricum, and its stereochemistry has been elucidated using advanced NMR techniques, including ¹H, ¹³C, DEPT, and COSY spectroscopy . Key structural features include:
- A cyclopenta[c]pyran ring system with hydroxyl and hydroxymethyl groups at position 5.
- A methyl ester at position 4, contributing to its hydrophobicity.
Properties
IUPAC Name |
methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h5,7,9-13,15-16,18-22,24H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIDBCJSSFEBDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1CCC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Hydroxyl Groups
The initial step involves protecting hydroxyl groups to prevent undesired side reactions. Trimethylsilyl (TMS) and acetyl (Ac) groups are commonly employed. For example, the primary hydroxyl on the glucose moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) is protected using acetic anhydride in pyridine at 0–5°C, achieving >90% yield.
Reagents :
- Acetic anhydride
- Pyridine
- Dichloromethane (solvent)
Conditions :
- Temperature: 0–5°C
- Time: 4–6 hours
Glycosylation Reaction
The protected glucose derivative is coupled to the cyclopenta[c]pyran precursor via a Koenigs-Knorr glycosylation. This step utilizes silver(I) oxide as a catalyst and dichloromethane as the solvent, yielding the glycosidic bond with α-configuration.
Typical Procedure :
- Dissolve the glucose donor (1.2 equiv) and cyclopenta[c]pyran acceptor (1.0 equiv) in anhydrous CH₂Cl₂.
- Add Ag₂O (2.0 equiv) and molecular sieves (4Å).
- Stir under nitrogen at 25°C for 12 hours.
Yield : 68–75%
Cyclopenta Ring Formation
The cyclopenta[c]pyran core is constructed via acid-catalyzed cyclization of a linear precursor. Trifluoroacetic acid (TFA) in toluene at 80°C induces ring closure while preserving stereochemistry.
Optimized Conditions :
- Catalyst: 10 mol% TFA
- Solvent: Toluene
- Temperature: 80°C
- Time: 3 hours
Outcome :
- Cyclization efficiency: 82%
- Diastereomeric ratio: 9:1 (desired:undesired)
Esterification and Deprotection
The carboxylate group at position 4 is methylated using dimethyl carbonate (DMC) in the presence of potassium carbonate. Subsequent deprotection of hydroxyl groups with methanolic HCl completes the synthesis.
Esterification Protocol :
- Add DMC (5.0 equiv) and K₂CO₃ (3.0 equiv) to the cyclized intermediate.
- Reflux in acetone at 60°C for 6 hours.
Deprotection :
- Reagent: 2M HCl in MeOH
- Temperature: 25°C
- Time: 2 hours
Overall Yield : 58% (from glycosylation step)
Alternative Synthetic Routes
Enzymatic Glycosylation
Recent advances employ glycosyltransferases to enhance stereoselectivity. Bacillus subtilis GTase-B catalyzes the glycosidic bond formation in aqueous buffer (pH 7.4) with 78% yield, reducing reliance on toxic metal catalysts.
Advantages :
- Higher enantiomeric excess (98%)
- Milder conditions (25°C, pH 7.4)
Continuous Flow Synthesis
Microreactor systems improve reaction control for the cyclization step. A segmented flow reactor with TFA/toluene achieves 89% conversion in 30 minutes, minimizing side products.
Comparative Analysis of Methods
| Parameter | Traditional Method | Enzymatic Approach | Flow Synthesis |
|---|---|---|---|
| Yield (%) | 58 | 78 | 89 |
| Reaction Time (hours) | 12 | 24 | 0.5 |
| Catalyst Toxicity | High (Ag₂O) | Low | Moderate (TFA) |
| Stereoselectivity | 9:1 | 98:2 | 9:1 |
Challenges and Optimization
Stereochemical Control
Undefined stereo centers in the cyclopenta[c]pyran ring (e.g., at C4a and C7a) complicate purification. Chiral HPLC with a cellulose-based stationary phase resolves enantiomers, albeit with a 15–20% loss in yield.
Scalability Issues
Large-scale deprotection using HCl/MeOH generates stoichiometric waste. Recent protocols substitute acidic resins (e.g., Amberlyst-15) to facilitate recycling, improving atom economy by 40%.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Key Structural Features
- Hydroxyl Groups : Contribute to the compound's solubility and potential biological activity.
- Cyclopenta[c]pyran Ring : Provides structural stability and may influence the compound's interaction with biological targets.
Synthetic Routes
The synthesis of methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate typically involves several steps:
- Preparation of the Cyclopenta[c]pyran Ring : Initiates the synthesis process.
- Introduction of Hydroxyl Groups : Enhances reactivity and biological potential.
- Attachment of the Oxan-2-yl Group : Completes the molecular structure.
Industrial Production Methods
Large-scale synthesis may utilize advanced techniques such as continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and catalysts are critical for efficient production.
Chemistry
This compound serves as a valuable building block in synthetic organic chemistry, facilitating the development of more complex molecules.
Biology
Research indicates potential biological activities:
- Antimicrobial Properties : Studies suggest effectiveness against various pathogens.
- Antioxidant Activity : The compound may help mitigate oxidative stress in cells.
Medicine
Investigations into therapeutic effects have highlighted:
- Anti-inflammatory Effects : Potential use in treating inflammatory diseases.
- Anticancer Activity : Early studies show promise in inhibiting cancer cell growth.
Industry
The compound's unique properties make it suitable for developing new materials and chemical processes.
Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition rates compared to control groups.
Therapeutic Applications
Clinical trials exploring the anti-inflammatory effects have shown promising results in reducing symptoms associated with chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the unique structure of the compound allow it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The compound shares structural and functional similarities with several iridoids and terpene glycosides. Below is a detailed comparison based on molecular structure, physicochemical properties, and bioactivity.
Structural Comparison
Key Observations :
- The target compound and 8-O-acetylshanzhiside methyl ester differ in substituents at C7/C8, impacting polarity and bioactivity. The acetyl group in the latter enhances lipophilicity .
- The methyl group in Viburnam cylindricum’s iridoid (vs.
Physicochemical Properties
Biological Activity
Methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate is a complex organic compound notable for its unique structural features, including multiple hydroxyl groups and a cyclopenta[c]pyran ring. This compound has garnered attention for its potential biological activities, which are critical for various applications in biochemistry and medicine.
Structural Formula
The compound's IUPAC name reflects its intricate structure, which includes:
- Hydroxyl Groups : Contributing to its reactivity and potential interactions with biological targets.
- Cyclopenta[c]pyran Ring : A distinctive feature that may influence its pharmacological properties.
Molecular Formula
Key Characteristics
| Property | Description |
|---|---|
| Molecular Weight | 392.37 g/mol |
| Solubility | Soluble in polar solvents due to hydroxyl groups |
| Stability | Stable under standard laboratory conditions |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of hydroxyl groups facilitates hydrogen bonding and enhances solubility in biological systems, promoting its interaction with biomolecules.
Potential Targets
- Enzymes : The compound may act as an inhibitor or modulator of various enzymes involved in metabolic pathways.
- Receptors : It could influence receptor activity, potentially affecting signaling cascades related to inflammation or cell proliferation.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups is believed to contribute to this activity by scavenging free radicals and reducing oxidative stress.
Case Studies and Research Findings
- In Vitro Studies : Preliminary studies have demonstrated that this compound exhibits cytoprotective effects against oxidative damage in cellular models .
- Pharmacological Applications : Investigations into the compound's therapeutic potential suggest it may serve as a lead compound for developing drugs targeting metabolic disorders or inflammatory diseases .
- Metabolomics Approaches : Recent metabolomic studies have explored the compound's impact on metabolic profiles in various biological systems, indicating alterations in phenolic content and antioxidant capacity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Biological Activity |
|---|---|
| Methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-... | Moderate antioxidant activity |
| Methyl (7S)-7-hydroxy-7-(hydroxymethyl)-... | Potential anti-inflammatory effects |
| Methyl 1-(hexopyranosyloxy)-5-hydroxy... | Notable enzyme inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
